molecular formula C18H19NO2 B4409201 4-(allyloxy)-N-(2-phenylethyl)benzamide

4-(allyloxy)-N-(2-phenylethyl)benzamide

Cat. No.: B4409201
M. Wt: 281.3 g/mol
InChI Key: KUVFIXHIROUFPL-UHFFFAOYSA-N
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Description

4-(Allyloxy)-N-(2-phenylethyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound features a benzamide core substituted with an allyloxy group at the 4-position and a 2-phenylethyl moiety on the nitrogen atom. The molecular scaffold of N-allyl benzamide derivatives is frequently explored in medicinal chemistry for the development of pharmacologically active compounds . For instance, structurally related molecules have been investigated as intermediates in the synthesis of active pharmaceutical ingredients, such as solifenacin, a muscarinic antagonist used for the treatment of overactive bladder . The presence of the allyl group can offer a reactive handle for further chemical modifications, making it a versatile building block in organic synthesis and the development of more complex molecular architectures. Researchers utilize this compound strictly For Research Use Only, primarily as a reference standard or a synthetic intermediate in the development of novel chemical entities.

Properties

IUPAC Name

N-(2-phenylethyl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-14-21-17-10-8-16(9-11-17)18(20)19-13-12-15-6-4-3-5-7-15/h2-11H,1,12-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVFIXHIROUFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 4-(allyloxy)-N-(2-phenylethyl)benzamide lies in its combination of a 4-allyloxybenzamide core and a 2-phenylethylamide side chain. Key comparisons with structurally related compounds include:

Compound Name Core Substituent Amide Substituent Key Structural Features Reference
This compound 4-Allyloxybenzamide 2-Phenylethyl Allyloxy group, lipophilic aromatic side chain
4-(Allyloxy)-N-(6-bromopyridin-2-yl)benzamide (9) 4-Allyloxybenzamide 6-Bromo-pyridin-2-yl Bromine atom introduces steric/electronic effects
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (1) 4-Allyloxybenzamide 6-Methyl-pyridin-2-yl Methyl group enhances hydrophobicity
N-(2-Phenylethyl)piperidine-1-carbothioamide (B3) Thiourea core 2-Phenylethyl Thiourea moiety, potential hydrogen bonding
4-(Dimethylamino)-N-(2-phenylethyl)benzamide 4-Dimethylaminobenzamide 2-Phenylethyl Electron-donating dimethylamino group

Key Observations :

  • The allyloxy group in the target compound differentiates it from analogs with alkoxy (e.g., propoxy in compound 8 ) or electron-donating groups (e.g., dimethylamino in ).
  • The 2-phenylethylamide side chain enhances lipophilicity compared to pyridinyl or heterocyclic substituents (e.g., compounds 9–11 ).

Key Observations :

  • Yields for benzamide analogs typically range from 79% to 89%, influenced by steric/electronic effects of substituents .
  • The target compound’s synthesis likely parallels methods used for compounds 9–11 (), involving acylation under reflux conditions .
Pharmacological and Functional Comparison

Benzamide analogs exhibit diverse biological activities, modulated by substituents:

Compound Name Biological Activity Key Findings Reference
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (1) nAChR inhibition (IC₅₀ = 6.0 µM) Selective for α4β2 nAChR over α3β4
N-(2-Phenylethyl)piperidine-1-carbothioamide (B3) Antioxidant (% inhibition = 84.4) Enhanced activity due to thiourea moiety
This compound Not explicitly reported Hypothesized to modulate ion channels or oxidant pathways
4-(Decyloxy)-N-(2-furylmethyl)benzamide Not reported Long alkoxy chain may enhance membrane permeability

Key Observations :

  • Pyridinyl-substituted benzamides (e.g., compound 1) show subtype-selective nAChR modulation , while thiourea derivatives (e.g., B3) exhibit antioxidant properties .
  • The target compound’s 2-phenylethyl group may confer affinity for hydrophobic binding pockets in biological targets, similar to antiarrhythmic agents in .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-(allyloxy)-N-(2-phenylethyl)benzamide?

Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Solvent choice : Dichloromethane (DCM) or acetonitrile are common for amide bond formation due to their polarity and inertness .
  • Temperature : Reactions involving allyloxy groups may require low temperatures (0–5°C) to prevent premature decomposition of intermediates .
  • Catalysts : Use of sodium carbonate or pivalate salts can enhance nucleophilic substitution efficiency in benzamide derivatives .
  • Analytical monitoring : Thin-layer chromatography (TLC) and 1H^1H-NMR should be employed to track reaction progress and confirm intermediate purity .

Table 1 : Example reaction conditions for analogous benzamides:

ParameterTypical RangeReference
Reaction temperature0–25°C
SolventDCM, acetonitrile
Reaction time4–24 hours

Advanced: How can resonance and anomeric effects influence the stability of intermediates during synthesis?

Answer:
The allyloxy and benzamide moieties exhibit unique electronic effects:

  • Resonance disruption : The nitrogen lone pair in N-alkoxy benzamides is partially delocalized into the allyloxy group, reducing conjugation with the carbonyl. This creates a pyramidalized sp³ nitrogen, increasing steric strain and reactivity .
  • Anomeric stabilization : Interaction between the allyloxy lone pair and the σ* orbital of the adjacent N–O bond stabilizes intermediates but may lead to decomposition under heat. Differential scanning calorimetry (DSC) studies on similar compounds show decomposition thresholds at 120–150°C .
  • Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation and maintain low temperatures during critical steps .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Hazard assessment : Conduct a pre-experiment risk analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Key hazards include mutagenicity (Ames II testing showed low but non-zero risk for similar anomeric amides) and thermal instability .
  • PPE : Use nitrile gloves, lab coats, and fume hoods with face velocity >100 fpm.
  • Waste disposal : Segregate halogenated solvents (e.g., DCM) and amide-containing waste per EPA guidelines .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes, leveraging the benzamide scaffold’s affinity for hydrophobic pockets .
  • QSAR analysis : Correlate substituent effects (e.g., allyloxy vs. methoxy) with bioactivity using descriptors like logP and polar surface area .
  • Validation : Cross-reference predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) for benzothiazole-containing analogs .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • 1H^1H-NMR : Look for characteristic peaks:
    • Allyloxy protons: δ 4.5–5.5 ppm (split into doublets of doublets).
    • Phenylethyl group: δ 7.2–7.4 ppm (aromatic protons) and δ 3.6–3.8 ppm (CH₂ adjacent to amide) .
  • FT-IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and allyl ether C-O-C at ~1200 cm⁻¹ .
  • Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with <5 ppm error .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Source analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values in kinase inhibition may arise from differences in ATP concentrations .
  • Metabolic stability : Use liver microsome assays to assess if discrepancies stem from rapid in vitro degradation .
  • Structural analogs : Benchmark against compounds like N-(4-chlorophenethyl)-benzamide derivatives, where trifluoromethyl groups enhance potency but reduce solubility .

Basic: What are common side reactions during synthesis, and how are they minimized?

Answer:

  • O-alkylation vs. N-alkylation : Competing reactions can occur at the amide nitrogen. Use bulky bases (e.g., NaH) to favor N-alkylation .
  • Hydrolysis : Allyl ethers are prone to acid-catalyzed hydrolysis. Maintain anhydrous conditions and avoid protic solvents .
  • Byproduct removal : Column chromatography with silica gel (hexane:EtOAc gradient) effectively separates unreacted starting materials .

Advanced: How does the allyloxy group influence pharmacokinetic properties?

Answer:

  • Lipophilicity : The allyloxy group increases logP by ~0.5 units compared to methoxy analogs, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic pathways : CYP3A4-mediated oxidation of the allyl group generates epoxide intermediates, which may require stabilization via deuterium substitution .
  • In silico ADMET : Tools like SwissADME predict moderate blood-brain barrier penetration (BBB score: 0.8) and hepatic extraction ratio >0.5 .

Basic: How to scale up synthesis without compromising yield?

Answer:

  • Batch vs. flow chemistry : For >100 mmol scales, flow systems improve heat dissipation and reduce side reactions in exothermic steps (e.g., acylation) .
  • Workup optimization : Replace manual extractions with continuous liquid-liquid extraction (CLLE) for higher throughput .
  • Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins in lysates after compound treatment .
  • Click chemistry probes : Introduce alkyne tags to the benzamide core for pull-down assays and fluorescence imaging .
  • CRISPR knockouts : Use gene-edited cell lines (e.g., lacking COX-2) to confirm on-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(allyloxy)-N-(2-phenylethyl)benzamide
Reactant of Route 2
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4-(allyloxy)-N-(2-phenylethyl)benzamide

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